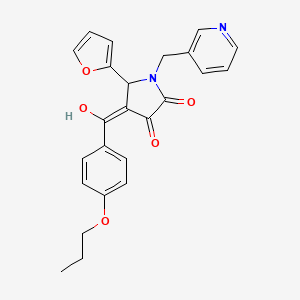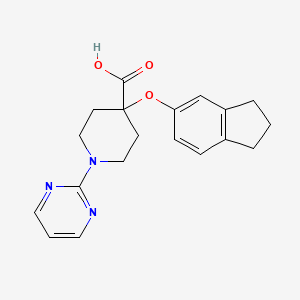
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide, also known as DAPH, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DAPH is a small molecule that acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and has been linked to various diseases, including cancer and neurodegenerative disorders. In
Mécanisme D'action
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is involved in DNA repair and is activated in response to DNA damage. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in cancer cells. In addition, PARP-1 inhibition has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer and neuroprotective effects in various preclinical models. In cancer cells, this compound induces cell death by inhibiting PARP-1 and inducing the accumulation of DNA damage. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for PARP-1. This compound has also been shown to have good pharmacokinetic properties in animal models, making it a promising candidate for further preclinical and clinical studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which may limit its efficacy.
Orientations Futures
There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide. One area of research is the development of more potent and selective PARP-1 inhibitors. Another area of research is the investigation of the combination of PARP-1 inhibitors with other anticancer agents, such as chemotherapy and radiotherapy. In addition, the neuroprotective effects of this compound need to be further explored in animal models of neurodegenerative diseases. Further studies are also needed to investigate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 1,2-dihydroacenaphthylene with 2-bromoacetophenone to yield 1-(2-bromoacetyl)-1,2-dihydroacenaphthylene. This intermediate is then reacted with methanesulfonyl chloride and triethylamine to yield this compound. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. PARP-1 inhibitors have been shown to have anticancer and neuroprotective effects. This compound has been found to be a potent inhibitor of PARP-1 and has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-N-(2-oxopropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(18)10-17(21(2,19)20)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOIKPHNSUMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)
![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

